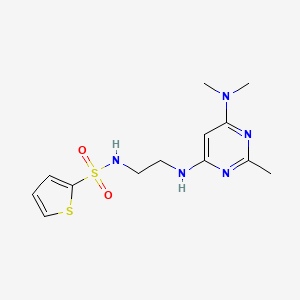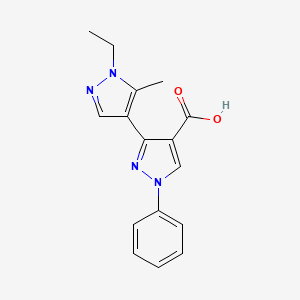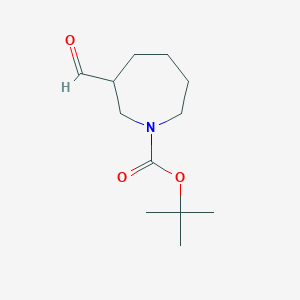![molecular formula C22H28N6O2 B2559384 1-methyl-9-phenyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 846064-92-4](/img/structure/B2559384.png)
1-methyl-9-phenyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, esters can undergo hydrolysis, and sulfones can participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties can be predicted using computational chemistry methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Compounds related to 1-methyl-9-phenyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione have been synthesized and analyzed for their unique structural properties. For example, the study by Hermecz et al. (1991) explored the acid-catalysed intramolecular nucleophilic addition of the phenyl ring to the C(9a) = N(1) double bond of related compounds, revealing new tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring systems through X-ray diffraction analysis (Hermecz et al., 1991).
Anti-Cancer Activities
- Some derivatives of pyrimidin-2,4-diones, which share a structural resemblance to the queried compound, have shown significant anti-cancer activities against various human tumor cell lines. These activities are influenced by specific structural features such as the presence of piperidine/pyrrolidine, benzoyl groups, and benzyl groups, highlighting the importance of structural optimization for enhanced biological activities (Singh & Paul, 2006).
Microwave-Assisted Synthesis and Antibacterial Activity
- Microwave-assisted synthetic methods have been employed to create derivatives of pyrimidin-2-amine, which were further processed to yield isoindoline-1,3-diones with evaluated antibacterial activities. These studies underscore the utility of advanced synthetic techniques in the rapid generation of biologically active compounds (Merugu et al., 2010).
Anti-Angiogenic and DNA Cleavage Activities
- Novel piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic properties and DNA cleavage activities, using models like the chick chorioallantoic membrane (CAM). These studies provide insights into the potential therapeutic applications of such compounds in cancer treatment by inhibiting angiogenesis and interacting with DNA (Kambappa et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-9-phenyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-24-19-18(20(29)28(22(24)30)16-15-25-11-6-3-7-12-25)27-14-8-13-26(21(27)23-19)17-9-4-2-5-10-17/h2,4-5,9-10H,3,6-8,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARPALRZYBCCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCCN(C4=N2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2559301.png)

![N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2559305.png)



![Tert-butyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate](/img/structure/B2559312.png)
![(1H-indol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2559314.png)
![N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559315.png)
![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2559316.png)


![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2559323.png)

